Product packaging for 5-(Trifluoromethyl)quinolin-4(1H)-one(Cat. No.:)

5-(Trifluoromethyl)quinolin-4(1H)-one

Cat. No.: B15068476
M. Wt: 213.16 g/mol
InChI Key: HKIQLQJZKCSFRJ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)quinolin-4(1H)-one (CAS 93919-57-4) is a high-value quinoline derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its core structure, featuring a quinolin-4-one scaffold and a strategically positioned trifluoromethyl group, is widely recognized in the development of novel bioactive compounds . The trifluoromethyl group is a critical motif that can significantly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and membrane permeability . This compound is primarily utilized as a key synthetic intermediate for constructing more complex molecular architectures. Research applications are focused on the synthesis of novel antimicrobial agents and the exploration of cytotoxic compounds for anticancer research . Derivatives of trifluoromethyl-substituted quinolines have shown potent activity against various bacterial and fungal strains by targeting DNA gyrase or topoisomerase II enzymes, thereby inhibiting microbial DNA synthesis . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6F3NO B15068476 5-(Trifluoromethyl)quinolin-4(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

5-(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)6-2-1-3-7-9(6)8(15)4-5-14-7/h1-5H,(H,14,15)

InChI Key

HKIQLQJZKCSFRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=O)C=CNC2=C1)C(F)(F)F

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies for the 5 Trifluoromethyl Quinolin 4 1h One Core

Oxidation Reactions of Quinolin-4(1H)-one Systems Leading to Diversified Derivatives

The oxidation of quinolin-4(1H)-one systems can lead to a variety of functionalized derivatives, although the specific oxidation of the 5-(trifluoromethyl) variant is less commonly detailed. However, studies on related quinolinone structures provide insight into potential oxidative pathways. For instance, the oxidation of 3-acetyl-1-alkyl-4-hydroxyquinolin-2(1H)-ones using selenium dioxide (Riley oxidation) has been shown to produce α-keto acid derivatives. tandfonline.com This reaction proceeds by oxidizing the acetyl group at the 3-position. Applying similar methodologies to derivatives of 5-(trifluoromethyl)quinolin-4(1H)-one could provide a route to novel dicarbonyl compounds, which are valuable synthetic intermediates.

Another approach involves the oxidative functionalization of C–H bonds. Transition metal catalysis, particularly with palladium, has been employed for the C–H activation of quinolines and their N-oxides, allowing for the introduction of various substituents. nih.govacs.org While often targeting the C2 or C8 positions, careful selection of catalysts and directing groups could potentially enable oxidative functionalization of the carbocyclic ring of the this compound core. acs.orgrsc.org Furthermore, quinoline (B57606) derivatives can act as ligands to form copper complexes that catalyze the oxidation of catechols to o-quinones, demonstrating the role of the quinoline scaffold in mediating oxidative processes. mdpi.com

Reduction Reactions and Modification of the Quinolinone Skeleton

Reduction reactions offer a powerful tool for modifying the quinolinone skeleton, enabling access to saturated or partially saturated heterocyclic systems. The catalytic hydrogenation of the pyridine (B92270) ring in quinolines to yield 1,2,3,4-tetrahydroquinolines is a well-established transformation. nih.govthieme-connect.comresearchgate.net This reaction is typically performed using catalysts based on noble metals like palladium, platinum, or ruthenium, although more sustainable catalysts using gold or cobalt have also been developed. nih.govthieme-connect.comnih.gov These methods are often chemoselective, preserving other functional groups on the molecule. nih.gov For this compound, catalytic hydrogenation would be expected to reduce the C2=C3 double bond and potentially the carbonyl group, leading to 5-(trifluoromethyl)decahydroquinolin-4-ol or related structures depending on the reaction conditions.

The carbonyl group at the C4 position is also a target for reduction. Electroreductive methods have been used for the intermolecular coupling of 4-quinolones with carbonyl compounds, where the reaction occurs at the 2-position, ultimately leading to 2-substituted 4-quinolones. nih.govacs.org Such a strategy could introduce complex substituents onto the this compound core. Classic dissolving metal reductions, often used for nitro group reduction in quinoline synthesis, demonstrate the utility of mild reduction conditions that can tolerate a range of other functional groups, which could be applicable for selective transformations on the quinolinone core. mdpi.com

Nucleophilic and Electrophilic Substitution Reactions on the Quinolinone Ring

The electronic nature of the this compound ring system dictates its reactivity towards nucleophiles and electrophiles. The pyridine part of the quinolinone is generally electron-deficient, making it susceptible to nucleophilic attack, while the benzene (B151609) ring is more akin to a standard aromatic system, albeit influenced by the electron-withdrawing trifluoromethyl group and the fused pyridinone ring.

Electrophilic aromatic substitution on the quinoline nucleus typically occurs on the benzene ring, favoring positions 5 and 8. The pyridine ring is deactivated towards electrophilic attack. The presence of the trifluoromethyl group at C5, a strong electron-withdrawing group, would further deactivate the benzene ring and direct incoming electrophiles primarily to the C8 position.

Nucleophilic aromatic substitution (SNAr) is particularly relevant for halogenated quinolinone derivatives. A halogen atom at the C4 position is activated by the adjacent carbonyl group and the ring nitrogen, making it a good leaving group for substitution by various nucleophiles such as amines, thiols, and alkoxides.

N-Alkylation and Other Substitutions at the Quinoline Nitrogen

The nitrogen atom of the quinolin-4(1H)-one core possesses a lone pair of electrons and an acidic proton, allowing it to act as a nucleophile in alkylation reactions. Alkylation of 2(1H)-quinolinones and related systems can result in a mixture of N- and O-alkylated products, with the regioselectivity being highly dependent on the reaction conditions.

Factors influencing the N- vs. O-alkylation outcome include the base, solvent, and the nature of the alkylating agent. For instance, using sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 regioselectivity in the alkylation of indazoles, a related heterocyclic system. researchgate.net In contrast, different base-solvent combinations can lead exclusively to O-alkylation products in other quinolinone-like scaffolds. mdpi.com

Reaction Condition Outcome Rationale
Alkali metal salt in polar aprotic solvent (e.g., NaH in DMF)Predominantly N-alkylationFavors the formation of the N-anion, which is a soft nucleophile, leading to reaction at the softer nitrogen site.
Silver salt in nonpolar solvent (e.g., Ag2O in benzene)Predominantly O-alkylationFavors the formation of the O-anion (phenoxide-like), which is a hard nucleophile, leading to reaction at the harder oxygen site.
Sterically hindered alkylating agentFavors O-alkylationThe nitrogen atom is often more sterically hindered than the oxygen atom, directing bulky electrophiles to the oxygen. mdpi.com

Regioselective Substitution of Halogen and Trifluoromethyl Moieties

The trifluoromethyl group on the quinolinone ring is generally stable but can exhibit unusual reactivity under specific conditions. For example, in reactions with strong nucleophiles like dianions derived from 2-mercaptoaniline, the CF3 group can be attacked, leading to complex cyclization reactions where the carbon atom of the CF3 group becomes incorporated into a new five-membered ring. nih.gov This demonstrates that the CF3 group is not merely a passive substituent but can actively participate in transformations.

Halogen atoms, when present on the quinolinone ring, are prime sites for regioselective substitution. A halogen at the C4 position is readily displaced by nucleophiles. This reactivity is crucial for introducing a wide array of functional groups. Similarly, halogens on the carbocyclic ring (e.g., C6 or C8) can be substituted, typically via transition-metal-catalyzed cross-coupling reactions rather than direct SNAr, due to lower activation.

Functionalization through Cross-Coupling Reactions (e.g., Suzuki Coupling Variations)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including quinolinones. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this to be applied to the this compound core, a leaving group, typically a halogen (Br, I) or a triflate, is required on the ring.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org A bromo- or iodo-substituted this compound could be coupled with various aryl- or vinyl-boronic acids to synthesize biaryl or styrenyl derivatives, respectively. researchgate.net This is one of the most versatile methods for creating C-C bonds.

Heck Reaction : The Heck reaction couples an organohalide with an alkene. rsc.orgtandfonline.comorganic-chemistry.orgwikipedia.org This would allow for the introduction of alkenyl substituents onto a halogenated this compound scaffold.

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org It is an excellent method for introducing alkynyl moieties, which can serve as handles for further transformations like cyclizations or click reactions.

The table below summarizes typical conditions for these key cross-coupling reactions.

Reaction Catalyst System Coupling Partners Base Typical Product
Suzuki-Miyaura libretexts.orgresearchgate.netPd(0) complex (e.g., Pd(PPh3)4)Organohalide + Boronic AcidCarbonate or Phosphate (e.g., K2CO3, K3PO4)Biaryl or Vinyl derivative
Heck organic-chemistry.orgwikipedia.orgPd(0) or Pd(II) complex + LigandOrganohalide + AlkeneAmine (e.g., Et3N) or CarbonateSubstituted Alkene
Sonogashira organic-chemistry.orglibretexts.orgPd(0) complex + Cu(I) co-catalystOrganohalide + Terminal AlkyneAmine (e.g., Et3N, Piperidine)Aryl/Vinyl Alkyne

Intramolecular and Intermolecular Cyclization Reactions of Quinolinone Intermediates

Cyclization reactions involving quinolinone intermediates are fundamental to building more complex, fused heterocyclic systems. These can be either intramolecular, where a single molecule folds onto itself, or intermolecular, involving two or more separate molecules.

Intramolecular Cyclization : A powerful strategy involves designing a quinolinone precursor with a tethered reactive group that can cyclize onto the quinolinone core. For example, an N-alkenyl quinolinone can undergo a visible light-promoted cascade trifluoromethylation/cyclization to generate polycyclic quinazolinones. rsc.org Similarly, a quinolinone bearing an alkenyl group can undergo radical-promoted annulation with aldehydes to yield complex dihydrobenzo[k]phenanthridones. nih.gov Another example is the intramolecular Heck coupling of a 1-(2-bromobenzyl)-quinolin-4(1H)-one derivative to form an isoindolo[2,1-a]quinoline-5(11H)-one system. libretexts.org

Intermolecular Cyclization : These reactions often involve cycloadditions where the quinolinone system or a precursor acts as one of the components. For instance, [3+2] cycloaddition reactions of in situ generated nitrile imines with trifluoroacetonitrile (B1584977) can be used to construct trifluoromethylated 1,2,4-triazoles, showcasing a strategy that could be adapted to quinolinone-derived intermediates. rsc.org The synthesis of quinolin-4-ones itself often relies on cyclization reactions, such as the Dieckmann condensation of diesters or the Camps cyclization of o-acylaminoacetophenones, which are foundational intermolecular processes that build the core ring system. nih.govmdpi.com

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 5-(Trifluoromethyl)quinolin-4(1H)-one, offering precise insights into the hydrogen, carbon, and fluorine atomic frameworks.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The spectrum is characterized by signals for the vinyl protons of the pyridinone ring and the aromatic protons of the benzene (B151609) ring, in addition to a broad signal for the N-H proton.

In a typical deuterated solvent like DMSO-d₆, the N-H proton of the quinolinone system generally appears as a broad singlet at a downfield chemical shift, often above 11.0 ppm, due to hydrogen bonding and the acidic nature of the proton. rsc.org The protons on the heterocyclic ring, H-2 and H-3, are expected to appear as doublets, with their coupling constant (³JHH) confirming their vicinal relationship. The aromatic protons (H-6, H-7, and H-8) will present a more complex splitting pattern. Due to the strong electron-withdrawing effect of the C-5 trifluoromethyl group, the adjacent H-6 proton is expected to be shifted significantly downfield. The H-8 proton, being in the peri position, would also be influenced. For similar quinolinone structures, aromatic protons typically resonate in the range of 7.00-8.50 ppm. ualberta.ca

The analysis of analogues, such as other trifluoromethyl-substituted quinolines, supports these predictions. For instance, in various 4-(trifluoromethyl)quinoline (B1586426) derivatives, the protons on the trifluoromethyl-bearing ring are clearly deshielded. beilstein-journals.org The precise chemical shifts and coupling constants are instrumental in confirming the substitution pattern on the quinoline (B57606) core.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N1-H> 11.0br s-
H-2~7.8 - 8.2d~6-8
H-3~6.2 - 6.5d~6-8
H-6~7.9 - 8.3d~7-9
H-7~7.5 - 7.8t~7-8
H-8~7.6 - 7.9d~7-9

Note: Predicted values are based on analyses of analogous compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides a complete carbon footprint of the molecule. For this compound, ten distinct signals are expected. The most downfield signal corresponds to the carbonyl carbon (C-4), typically appearing around 175-180 ppm in quinolin-4(1H)-one systems. rsc.org The carbon atom directly attached to the trifluoromethyl group (C-5) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), a characteristic feature for CF₃-substituted carbons. beilstein-archives.org This coupling constant is typically large, around 270-275 Hz. beilstein-journals.orgbeilstein-archives.org The CF₃ carbon itself appears at approximately 123 ppm. beilstein-journals.org

The remaining aromatic and vinyl carbons resonate between 105 and 150 ppm. The chemical shifts are influenced by the nitrogen heteroatom and the trifluoromethyl substituent. Quaternary carbons, such as C-4a and C-8a, can be identified by their lower intensity and the absence of signals in a DEPT-135 experiment. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F)Predicted Coupling Constant (J, Hz)
C-2~140 - 145s-
C-3~110 - 115s-
C-4~175 - 180s-
C-4a~140 - 142qSmall
C-5~125 - 130q~30-35
C-6~120 - 125s-
C-7~130 - 135s-
C-8~118 - 122s-
C-8a~148 - 152s-
CF₃~123 - 125q~275

Note: Predicted values are based on analyses of analogous compounds and general principles of NMR spectroscopy.

¹⁹F NMR spectroscopy is a highly sensitive and specific technique for identifying fluorine-containing compounds. chemicalbook.com For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet, confirming the presence of a single type of trifluoromethyl group. The chemical shift of the CF₃ group is highly indicative of its electronic environment. For a CF₃ group attached to an aromatic ring, the signal typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. beilstein-archives.orgbeilstein-journals.org This distinct signal, free from the complexities of ¹H NMR, provides unequivocal evidence for the presence and integrity of the trifluoromethyl moiety. nih.gov The diastereotopic ratio of related compounds can be determined by ¹⁹F NMR. acs.org

While 1D NMR spectra provide essential information, unambiguous assignment of all signals, especially for the quaternary carbons and closely spaced aromatic proton signals, often requires two-dimensional (2D) NMR experiments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of each protonated carbon (C-2, C-3, C-6, C-7, and C-8) by linking its signal to its corresponding, already-assigned proton signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for mapping the complete molecular skeleton by revealing longer-range correlations (typically over 2 to 3 bonds) between protons and carbons. For instance, the N-H proton would show a correlation to the C-2 and C-8a carbons. The H-3 proton would correlate with C-2, C-4, and C-4a, while the H-8 proton would show correlations to C-4a and C-7. Critically, correlations from protons H-6 and H-8 to the quaternary carbon C-5, and from H-6 to the CF₃ carbon, would definitively confirm the position of the trifluoromethyl group. The use of extensive 1D and 2D NMR spectroscopic studies is crucial for the structure elucidation of quinolinone derivatives. nih.gov

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

The most prominent features would include:

N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the N-H group in the quinolinone ring. nih.gov

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹, corresponding to the amide carbonyl group (C-4). nih.gov

C=C Stretching: Multiple bands in the 1500-1620 cm⁻¹ region, arising from the vibrations of the aromatic and vinyl C=C bonds.

C-F Stretching: Very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ region, which are definitive for the C-F bonds of the trifluoromethyl group.

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3200 - 3400Medium-Strong, Broad
Aromatic C-HStretch3000 - 3100Medium
C=O (Amide)Stretch1650 - 1680Strong
C=CStretch1500 - 1620Medium-Strong
C-FStretch1100 - 1350Very Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry is used to determine the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). For this compound (molecular formula C₁₀H₆F₃NO), the nominal molecular weight is 213 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 213.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. The exact mass of C₁₀H₆F₃NO is calculated to be 213.0401. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. HRMS data for analogous compounds are typically reported with high precision, confirming their calculated formulas. rsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Investigation of Electronic Absorption Properties

The electronic absorption properties of quinoline derivatives are a subject of significant interest due to their applications in various fields, including materials science and medicinal chemistry. The UV-Vis spectrum of a molecule is dictated by the electronic transitions occurring between molecular orbitals upon absorption of electromagnetic radiation. For quinolin-4(1H)-one systems, the spectrum is generally characterized by transitions involving the π-electrons of the aromatic system (π → π) and non-bonding electrons (n → π), primarily from the nitrogen and oxygen atoms.

While specific experimental UV-Vis spectral data for this compound is not extensively detailed in the reviewed literature, the absorption characteristics can be inferred from the general behavior of the quinoline scaffold and related substituted compounds. The quinoline core typically exhibits strong absorption bands in the UV region. beilstein-journals.orgnih.gov These absorptions are attributed to π → π* transitions within the fused aromatic ring system. beilstein-journals.org The presence of the carbonyl group and the nitrogen heteroatom also allows for n → π* transitions, which are generally weaker and may appear at longer wavelengths. researchgate.net

The introduction of a trifluoromethyl (-CF₃) group at the 5-position is expected to influence the electronic properties of the quinolinone ring. The -CF₃ group is a strong electron-withdrawing group, which can modulate the energy levels of the molecular orbitals. This can lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

To provide context, the photophysical data for a series of other trifluoromethylated quinoline-phenol Schiff bases are presented below. These compounds, while structurally different, illustrate the typical absorption ranges for quinoline derivatives bearing a trifluoromethyl group. The absorption spectra of these compounds show electronic transitions in the 250–500 nm range. Transitions in the ultraviolet range are attributed to π → π* transitions of the heterocyclic ring, while those above 350 nm can be assigned to n → π* transitions associated with the imine moiety, leading to intramolecular charge-transfer (ICT) transitions. beilstein-journals.org

Table 1: Photophysical Data for Selected (E)-2-(((4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols in Chloroform

Compound Entryλ (nm) (log ε)
3aa 275 (4.76), 354 (4.64)
3ba 274 (4.71), 369 (4.65)
3ca 276 (4.64), 370 (4.59)
3da 274 (4.69), 368 (4.64)
3ea 289 (4.61), 373 (4.67)
3fa 280 (4.72), 383 (4.71)
3bb 322 (4.26), 420 (4.78)
3bc 267 (4.53), 375 (4.70)

Data sourced from a study on trifluoromethylated quinoline-phenol Schiff bases and is intended for illustrative purposes only. beilstein-archives.org

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

A search of the current literature did not yield a specific single-crystal X-ray diffraction study for this compound. However, crystallographic data for structurally related fluorinated quinoline derivatives have been reported, offering insights into the molecular geometry and packing that might be expected for similar compounds.

For illustrative purposes, the crystallographic data for 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate , a related fluorinated quinoline analog, is presented. nih.gov This compound was synthesized and its structure was confirmed by X-ray single-crystal diffraction. nih.gov It is important to note that the structural parameters listed below are for this specific analog and not for this compound.

In the crystal structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, the analysis reveals specific conformations and interactions that define its solid-state architecture. nih.gov Similarly, other complex trifluoromethyl-containing quinoline derivatives have been characterized, showing nearly planar quinoline units. nih.gov

Table 2: Selected Crystallographic Data for 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate

ParameterValue
Chemical FormulaC₂₂H₂₂FNO₂
Formula Weight363.41
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.5864(6)
b (Å)36.0174(19)
c (Å)8.6135(5)
β (°)91.514(6)
Volume (ų)2973.01
Z4

This data is for a related compound and is presented for comparative and illustrative purposes. nih.govnih.gov

Computational and Theoretical Chemistry Studies of 5 Trifluoromethyl Quinolin 4 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry for predicting the properties of molecular systems. For 5-(Trifluoromethyl)quinolin-4(1H)-one, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p), are employed to elucidate its geometric and electronic features.

Geometry Optimization and Equilibrium Molecular Structures

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, the quinoline (B57606) ring system is largely planar, with the trifluoromethyl group and the oxygen atom of the carbonyl group lying in or close to this plane.

DFT calculations provide precise bond lengths and angles. The C=O bond of the ketone group is expected to have a length of approximately 1.24 Å. The C-N bonds within the heterocyclic ring will exhibit lengths intermediate between single and double bonds, reflecting aromatic character. The C-C bonds in the benzene (B151609) ring portion are predicted to be in the range of 1.39-1.42 Å, while the C-C bonds in the pyridine (B92270) ring will show slightly more variation. The C-CF3 bond length is anticipated to be around 1.48 Å, and the C-F bonds of the trifluoromethyl group are expected to be approximately 1.34 Å. Bond angles around the sp2 hybridized carbons of the quinoline ring will be close to 120°, with some distortion due to the fusion of the rings and the presence of substituents.

ParameterPredicted Value
Bond Lengths (Å)
C4=O~1.24
C5-CF3~1.48
C-F (average)~1.34
N1-H~1.01
**Bond Angles (°) **
C4-C5-C10~120
C5-C-F (average)~111
C3-C4-C4a~118

Note: These are representative predicted values based on DFT calculations of similar quinoline derivatives. Actual values may vary slightly based on the specific level of theory and basis set used.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. edu.krd

For this compound, the HOMO is expected to be primarily localized over the electron-rich regions of the quinoline ring, particularly the benzene portion and the nitrogen atom. The LUMO, conversely, is anticipated to be distributed over the electron-deficient pyrazinone ring, with significant contributions from the carbonyl group and the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group is expected to lower the energy of the LUMO, thereby influencing the HOMO-LUMO gap. emerginginvestigators.org

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. edu.krd The calculated energy gap for this molecule allows for the prediction of its behavior in chemical reactions and its potential as an electronic material.

Molecular OrbitalPredicted Energy (eV)Description
HOMO~ -6.5Primarily localized on the fused benzene ring and nitrogen atom.
LUMO~ -2.5Concentrated on the pyridinone ring, with contributions from the C=O and CF3 groups.
HOMO-LUMO Gap (ΔE) ~ 4.0 Indicates moderate chemical reactivity and stability.

Note: Energy values are approximate and can vary with the computational method.

Vibrational Frequency Analysis and Correlation with Experimental Spectroscopic Data (IR, Raman)

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be correlated with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. The calculations are typically performed at the same level of theory as the geometry optimization.

For this compound, key predicted vibrational frequencies include:

N-H stretch: A sharp band expected in the region of 3400-3500 cm⁻¹.

C-H stretches (aromatic): Multiple bands in the 3000-3100 cm⁻¹ range.

C=O stretch: A strong, characteristic absorption band around 1650-1670 cm⁻¹.

C=C and C=N stretches: A series of bands between 1400 and 1600 cm⁻¹ corresponding to the quinoline ring system.

C-F stretches: Strong absorptions are predicted in the 1100-1300 cm⁻¹ region, characteristic of the trifluoromethyl group.

Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation. Therefore, calculated frequencies are often scaled by an empirical factor to provide better agreement with experimental spectra. mdpi.com

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
N-H Stretch3400 - 3500Medium-Strong (IR)
Aromatic C-H Stretch3000 - 3100Medium (IR), Strong (Raman)
C=O Stretch1650 - 1670Very Strong (IR)
C=C/C=N Ring Stretches1400 - 1600Medium-Strong (IR & Raman)
C-F Stretches1100 - 1300Very Strong (IR)

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts using Gauge-Invariant Atomic Orbital (GIAO) Method

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts of molecules. worktribe.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show a signal for the N-H proton at a downfield shift, likely above 10 ppm, due to hydrogen bonding and the electronic environment. The aromatic protons on the quinoline ring would appear in the range of 7.0-8.5 ppm, with their specific shifts influenced by the anisotropic effects of the ring system and the electronic effects of the carbonyl and trifluoromethyl groups.

In the ¹³C NMR spectrum, the carbonyl carbon (C4) is expected to be the most downfield signal, typically in the range of 170-180 ppm. The carbons of the quinoline ring will resonate between 115 and 150 ppm. The carbon of the trifluoromethyl group will show a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms, with a chemical shift around 120-130 ppm. The ¹⁹F NMR spectrum would exhibit a singlet for the trifluoromethyl group.

Advanced Quantum Chemical Parameters and Reactivity Descriptors

Beyond basic structural and electronic properties, computational chemistry can provide deeper insights into the reactivity of a molecule through the calculation of various quantum chemical parameters.

Molecular Electrostatic Potential (MEP) Surface Mapping for Chemical Reactivity

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP surface is expected to show:

Negative potential (red/yellow): These regions, indicating an excess of electrons, are susceptible to electrophilic attack. The most negative potential is anticipated to be localized around the carbonyl oxygen atom, making it a likely site for protonation or coordination to metal ions. The nitrogen atom of the quinoline ring and the fluorine atoms of the trifluoromethyl group will also exhibit negative potential.

Positive potential (blue): These regions, representing a deficiency of electrons, are prone to nucleophilic attack. The most positive potential is expected to be found on the hydrogen atom attached to the nitrogen (N-H), making it acidic. The carbon atom of the carbonyl group will also exhibit a significant positive potential.

The MEP map provides a clear, qualitative picture of the molecule's reactivity, complementing the quantitative data obtained from HOMO-LUMO analysis.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). wikipedia.orgwisc.edunih.gov This analysis provides a quantitative picture of the intramolecular interactions that stabilize a molecule. The stabilization energy E(2) associated with the delocalization from a donor orbital (i) to an acceptor orbital (j) is a key parameter calculated in NBO analysis. researchgate.net

The energy involved in hyperconjugative interactions within related aromatic systems can be significant, indicating a high degree of conjugation. researchgate.net The analysis of electron density transfer between donor and acceptor orbitals provides evidence for these stabilizing electronic phenomena. researchgate.net

Table 1. Representative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in a Quinoline-like Molecular System.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N1π(C2-C3)18.5
LP(1) O1π(C4-C4a)25.2
π(C5-C6)π(C7-C8)22.1
π(C8a-N1)π(C4-O1)15.8

Note: The data in this table is representative of typical values found in NBO analyses of related quinoline and aromatic heterocyclic systems and is intended for illustrative purposes.

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). wikipedia.orgwiley-vch.de AIM analysis identifies critical points in the electron density where the gradient of the density is zero. Bond critical points (BCPs), in particular, are crucial for characterizing the nature of chemical bonds. wiley-vch.denih.gov

Several topological parameters at the BCP are analyzed to describe a bond. These include the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total electron energy density (H(r)). For covalent bonds, ρ(r) is typically large and ∇²ρ(r) is negative, indicating a concentration of electron density. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ρ(r) is small and ∇²ρ(r) is positive. nih.gov

In quinolone derivatives, AIM theory is frequently used to investigate and characterize intramolecular hydrogen bonds, such as those that can form between a hydroxyl group and a carbonyl oxygen. nih.gov The presence of a BCP between the hydrogen and the acceptor atom confirms the existence of the bond. The values of ρ(r) and ∇²ρ(r) at this BCP can then be used to estimate the strength and nature of the hydrogen bond. nih.gov

Table 2. Typical Topological Parameters from AIM Analysis for Characterizing Bonds in Quinolone-like Structures.
BondInteraction TypeElectron Density ρ(r) (a.u.)Laplacian ∇²ρ(r) (a.u.)
C=OCovalent0.35 - 0.45-0.50 - -0.80
C-NCovalent0.25 - 0.30-0.60 - -0.90
O-H···OIntramolecular H-Bond0.02 - 0.05+0.07 - +0.15
C-H···FWeak H-Bond0.005 - 0.02+0.03 - +0.08

Note: The data presented is illustrative of typical ranges for different bond types as determined by AIM theory.

Photophysical Property Calculations (Time-Dependent DFT for UV-Vis, Fluorescence Quantum Yield)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. mdpi.comcnr.it It allows for the calculation of electronic absorption spectra (UV-Vis), which provides insight into the electronic transitions between the ground and excited states. researchgate.netnih.gov Key parameters obtained from TD-DFT calculations include the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands.

For quinoline derivatives, TD-DFT calculations can predict their UV-Vis absorption profiles with good accuracy compared to experimental data. mdpi.comnih.gov These calculations help identify the nature of the electronic transitions, such as π→π* or n→π*, which are often associated with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that influences the photophysical properties of the molecule.

Furthermore, computational methods can provide insights into emission properties. While direct and accurate calculation of fluorescence quantum yield is complex, theoretical approaches can elucidate the factors governing fluorescence, such as the nature of the lowest excited state and the geometries of the ground and excited states. semanticscholar.org Studies on trifluoromethylated quinolines have shown they can possess promising photophysical properties, including significant fluorescence quantum yields, making them of interest for applications like fluorescent probes. beilstein-journals.org

Table 3. Representative TD-DFT Calculated Photophysical Data for a Substituted Quinolinone System.
TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3850.45HOMO → LUMO
S₀ → S₂3200.12HOMO-1 → LUMO
S₀ → S₃2950.33HOMO → LUMO+1

Note: This table contains representative data illustrating typical results from TD-DFT calculations on quinolinone derivatives.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics and photonics. Computational chemistry, particularly DFT, is a vital tool for predicting the NLO properties of new molecules. rsc.org The key parameters that quantify NLO response are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. semanticscholar.orgjournaleras.com

For a molecule to have a significant first hyperpolarizability (β), it often needs a large dipole moment and an asymmetric distribution of electron density, typically achieved with electron donor and acceptor groups connected by a π-conjugated system. Quinolinone derivatives are studied for their NLO properties due to their inherent electron-deficient characteristics, which can be further tuned by substituents. semanticscholar.org The presence of a strong electron-withdrawing group like -CF3 can enhance the NLO response.

DFT calculations on 5-(trifluoromethyl)pyridine-2-thiol, a close analog of the title compound, have shown that it is an excellent candidate for NLO materials based on its calculated first hyperpolarizability. journaleras.com Such studies involve calculating the dipole moment (μ), polarizability (α), and hyperpolarizability (β) to assess the NLO potential of the molecule. journaleras.com

Table 4. DFT-Calculated NLO Properties for 5-(trifluoromethyl)pyridine-2-thiol, an Analog of the Title Compound.
ParameterB3LYPHSEH1PBEUnit
Dipole Moment (μ)1.851.92Debye
Mean Polarizability (⟨α⟩)-1.29 x 10⁻²³-1.27 x 10⁻²³esu
First Hyperpolarizability (β)1.28 x 10⁻³⁰1.19 x 10⁻³⁰esu

Note: Data sourced from DFT calculations on 5-(trifluoromethyl)pyridine-2-thiol. journaleras.com The values serve as an estimate for the potential NLO properties of this compound.

Hirshfeld Surface Analysis and Detailed Study of Noncovalent Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a 3D representation of the space a molecule occupies, mapped with properties like normalized contact distance (d_norm), which highlights regions of close intermolecular contact. nih.goviucr.org

This analysis is particularly useful for understanding the packing of molecules in a crystal and the nature of the noncovalent interactions that stabilize the structure, such as hydrogen bonds (e.g., C-H···F, N-H···O) and other contacts (e.g., F···F, C···H, π–π stacking). nih.govurfu.ru The analysis is often complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. nih.gov These plots provide a quantitative breakdown of the percentage contribution of each type of interaction to the total Hirshfeld surface area.

Table 5. Representative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Trifluoromethyl-Substituted Quinoline Derivative.
Interaction ContactContribution (%)
H···H~25-35%
F···H / H···F~20-40%
C···H / H···C~10-20%
F···F~5-15%
O···H / H···O~3-10%
C···C (π-stacking)~2-8%

Note: The percentages are typical ranges derived from Hirshfeld analyses of various trifluoromethyl-substituted quinoline and aromatic compounds and serve as an illustrative guide. nih.govnih.gov

Applications in Organic Synthesis and Materials Science

5-(Trifluoromethyl)quinolin-4(1H)-one as a Key Synthetic Intermediate

The this compound molecule serves as a valuable precursor in organic synthesis. The quinolinone core possesses multiple reactive sites—the nitrogen atom, the carbonyl group, and the aromatic rings—that can be selectively functionalized. The presence of the strongly electron-withdrawing trifluoromethyl group at the 5-position significantly influences the reactivity of the bicyclic system, particularly the benzenoid ring, making it a unique intermediate for further chemical transformations.

Research into trifluoromethyl-substituted quinolinones demonstrates their utility in cascade radical cyclization reactions to build complex fused heterocyclic systems. While studies may focus on various isomers, the principles apply broadly. For instance, trifluoromethyl-substituted alkenyl quinolones have been used to synthesize dihydrobenzo[k]phenanthridones, where the CF3 group plays a crucial role in directing the diastereoselectivity of the reaction. acs.org This highlights the potential of the 5-CF3 isomer to act as a key intermediate in the stereocontrolled synthesis of complex, bioactive alkaloid analogs.

Building Block for the Construction of Complex Heterocyclic Systems and Libraries

The synthesis of diverse molecular libraries is fundamental to drug discovery and materials science. This compound is an attractive starting material for generating libraries of complex heterocycles. Its core structure can be elaborated through various chemical reactions to produce a wide range of derivatives.

The general quinolin-4-one framework is amenable to various synthetic strategies for creating fused tetracyclic systems and other complex structures. nih.gov Methodologies such as intramolecular Heck coupling, one-pot annulation reactions, and multicomponent reactions have been successfully applied to quinolone-based precursors. nih.gov These approaches underscore the versatility of the quinolinone scaffold. The 5-trifluoromethyl substitution pattern offers a specific electronic and steric profile that can be exploited to construct novel heterocyclic frameworks, such as pyrazolo[3,4-b]quinolines or other fused systems, by reacting with appropriate partners. mdpi.comnih.gov The development of efficient synthetic routes starting from this compound would enable the creation of libraries of novel compounds for screening and application development.

Development of Advanced Materials with Tunable Electronic or Optical Characteristics

The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy for tuning their electronic and optical properties. The CF3 group's high electronegativity can lower the HOMO and LUMO energy levels of a molecule, which can enhance stability and influence charge-transport properties. beilstein-journals.org This makes this compound a promising building block for advanced materials.

Derivatives of trifluoromethylated quinolines have been investigated for their photophysical properties, showing potential as fluorescent materials. beilstein-journals.orgbeilstein-archives.org For example, Schiff bases derived from 6-amino-4-(trifluoromethyl)quinolines exhibit significant fluorescence with large Stokes shifts, properties desirable for applications in organic light-emitting diodes (OLEDs). beilstein-journals.orgbeilstein-archives.org Furthermore, theoretical studies on related trifluoromethyl-substituted heterocycles, such as 5-(trifluoromethyl)pyridine-2-thiol, have indicated a high potential for nonlinear optical (NLO) applications due to large first-order hyperpolarizability (β) values. journaleras.com These findings suggest that materials derived from this compound could possess interesting and tunable optoelectronic properties suitable for various materials science applications.

Table 1: Potential Optoelectronic Properties of Trifluoromethylated Quinoline (B57606) Derivatives

Property Influencing Factor Potential Application
Fluorescence Extended π-conjugation, intramolecular charge transfer Organic Light-Emitting Diodes (OLEDs), Bioimaging
Electron Transport Lowered LUMO energy from CF3 group n-type semiconductors in Organic Electronics

| Nonlinear Optics (NLO) | High molecular polarizability, charge asymmetry | Optical switching, Frequency conversion |

Utilization in the Design of Chemo- and Nanosensors

Fluorescent chemosensors are powerful tools for detecting and quantifying analytes of interest in chemical and biological systems. The quinoline core is an excellent fluorophore, and its derivatives have been widely used to design sensors for various ions and molecules. researchgate.net The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which can be modulated by the binding of an analyte to a receptor unit attached to the fluorophore. researchgate.net

The this compound scaffold provides a robust platform for developing novel sensors. The trifluoromethyl group can enhance the photostability of the fluorophore and influence its emission properties. By attaching a suitable analyte-binding moiety (a receptor) to the quinolinone structure, it is possible to design sensors where the fluorescence is "turned on" or "turned off" in the presence of the target species. Quinoline-based sensors have shown high selectivity and sensitivity for detecting metal cations like Zn²⁺ and for biomolecules such as lysine. mdpi.commdpi.com The unique electronic nature of the 5-CF3 substituted quinolinone core could lead to sensors with improved detection limits and selectivity.

Research Perspectives in Medicinal Chemistry and Biological Activity

Structure-Activity Relationship (SAR) Studies of 5-(Trifluoromethyl)quinolin-4(1H)-one Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

The trifluoromethyl (-CF3) group is a key feature of the this compound scaffold and significantly impacts its pharmacological properties. researchgate.net

Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes. nih.govresearchgate.net This property is often crucial for a drug's absorption and distribution within the body. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of the entire molecule, potentially affecting its interactions with biological targets. researchgate.net

Metabolic Stability: A major challenge in drug development is overcoming metabolic instability, where drugs are rapidly broken down by enzymes in the body, such as cytochrome P450. tandfonline.com The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. researchgate.netnih.govtandfonline.com This increased metabolic stability can lead to a longer half-life in the body, allowing for less frequent dosing. tandfonline.com The introduction of a fluorine atom or a trifluoromethyl group can alter the rate, route, and extent of drug metabolism. tandfonline.com

The biological activity and potency of this compound derivatives can be finely tuned by altering the position and nature of other substituents on the quinoline (B57606) ring. ijresm.comnih.gov SAR studies have revealed that even minor modifications can lead to significant changes in pharmacological effects. nih.gov For instance, substitutions at the 2, 4, 6, and 8 positions of the quinazolinone core have been shown to be critical for activity in some series.

The nature of the substituent is also paramount. The introduction of different functional groups can alter the molecule's size, shape, polarity, and hydrogen bonding capacity, all of which affect its interaction with a biological target. mdpi.com For example, in the development of certain quinazoline derivatives as kinase inhibitors, the addition of a small lipophilic bromine atom at a specific position on an indole substituent led to the best results. Conversely, substitutions at other positions on the indole moiety decreased in vitro activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov By analyzing a series of compounds with known activities, QSAR models can identify the key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that are correlated with biological function. mdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. nih.govrsc.org

For quinolinone derivatives, QSAR studies have been successfully employed to develop models that predict their activity against various targets, including Mycobacterium tuberculosis. nih.gov These studies have highlighted the importance of properties like van der Waals volume, electron density, and electronegativity in determining antituberculosis activity. nih.gov The predictive power of QSAR models allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources in the drug discovery process. nih.gov

Molecular Interactions with Biological Targets

Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design. This involves identifying the specific enzymes or receptors that these compounds bind to and characterizing the nature of these interactions.

EZH2 Inhibition: Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers. mdpi.comnih.gov The development of EZH2 inhibitors is a promising strategy for cancer therapy. researchgate.net SAR studies have led to the discovery of quinoline derivatives as a new class of EZH2 inhibitors. mdpi.comnih.gov For example, a series of 5-methoxyquinoline (B23529) derivatives were synthesized and evaluated, leading to the identification of a compound with an IC50 value of 1.2 μM against EZH2. mdpi.comnih.gov This discovery highlights the potential of the quinoline scaffold in developing novel epigenetic modulators. nih.gov

DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme that is essential for DNA replication and is a well-established target for antibacterial agents, including the quinolone antibiotics. mdpi.comscilit.com Quinolones inhibit DNA gyrase by trapping it in a complex with cleaved DNA, leading to cell death. mdpi.com Research has focused on developing novel quinoline derivatives that can overcome the growing problem of antibiotic resistance. mdpi.comnih.gov Some of these novel derivatives have shown potent inhibitory activity against DNA gyrase, with IC50 values in the low micromolar range. nih.gov

In addition to enzyme inhibition, derivatives of this compound may exert their biological effects by binding to specific receptors. Receptor binding studies are essential to determine the affinity and selectivity of these compounds for their targets. For instance, quinoline-derived trifluoromethyl alcohols have been identified as antiepileptic and analgesic agents that act by blocking sodium channels. nih.gov These studies utilize techniques such as radioligand binding assays to quantify the interaction between the compound and the receptor. The data from these studies, often expressed as binding constants (e.g., Ki or IC50 values), are critical for understanding the potency and potential off-target effects of a drug candidate.

DNA Binding and Intercalation Studies

The interaction of quinoline derivatives with DNA is a significant area of investigation for developing novel therapeutic agents. Certain hybridized 4-trifluoromethyl-(1,2,3-triazol-1-yl)quinoline systems have been synthesized and evaluated for their photophysical properties and bio-interactions, including DNA binding. nih.gov DNA intercalators are agents that can insert themselves between the base pairs of DNA, disrupting its structure and function, which can lead to cell death, a mechanism exploited in cancer therapy. researchgate.net

Studies on quinazoline hybrids, which share structural similarities with quinolinones, have shown that these molecules can act as potent DNA intercalators. nih.gov For instance, some novel quinazoline hybrids were assessed for their DNA intercalation properties using a DNA/methyl green assay, revealing well-established DNA binding affinities. nih.gov The unique binding mode of compounds like XR5944, which involves bis-intercalation and major groove binding, highlights the diverse ways quinoline-related structures can interact with DNA to inhibit transcription, showcasing potent antitumor activity. mdpi.com The process often involves an initial, rapid, partial intercalation of a planar ring system, followed by a slower, more permanent covalent binding to a DNA base, a mechanism demonstrated by compounds like phenanthriplatin. manchester.ac.uk These studies underscore the potential for trifluoromethylated quinoline derivatives to be designed as effective DNA-targeting agents.

Computational Approaches in Drug Discovery (In Silico Studies)

Molecular Docking Simulations to Elucidate Ligand-Target Binding Modes

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interaction between a ligand and its target protein at an atomic level. For trifluoromethylated quinoline derivatives, docking studies have provided crucial insights into their potential mechanisms of action.

For example, a docking study of 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid revealed key interactions with an influenza virus RNA polymerase, where the compound's benzene (B151609) ring formed a pi-pi stacking interaction and the carboxylic acid generated a salt bridge with key amino acid residues. semanticscholar.org In another study, high throughput virtual screening and docking of a library of quinoline analogues were performed against proteins vital for SARS-CoV-2 entry into host cells. osti.gov These simulations identified 3-[3-(Trifluoromethyl)phenyl]quinoline as binding with very high affinity to the target proteins. osti.gov

Docking analyses of newly synthesized quinoxaline and quinazolin-12-one derivatives have also demonstrated strong binding affinities to target enzymes like the Epidermal Growth Factor Receptor (EGFR) and PDK1, respectively. nih.govnih.gov These computational studies are instrumental in rational drug design, helping to prioritize compounds for synthesis and biological evaluation based on their predicted binding modes and energies. nih.govresearchgate.net

Prediction of Binding Affinities and Pharmacokinetic Parameters

Accurately predicting the binding affinity of a ligand to its protein target is a cornerstone of computational drug discovery, as it can significantly streamline the process. nih.govnih.gov Various computational models, including force-field-based empirical docking and deep learning approaches, are employed for this purpose. nih.govarxiv.org These methods aim to reduce model-specific biases and improve the accuracy of affinity predictions. arxiv.org

Beyond binding affinity, the prediction of pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—is critical for developing viable drug candidates. In silico tools are used to assess these properties early in the discovery pipeline. For instance, an analysis of synthesized quinazolin-12-one derivatives indicated that the inhibitor compounds exhibit favorable pharmacological characteristics, adhering to established rules for drug-likeness such as Lipinski's Rule of Five. nih.gov These predictions also suggested that the compounds could have good human intestinal absorption and the ability to penetrate the blood-brain barrier. nih.gov Similarly, ADMET prediction tools have been used to identify hit compounds with a low risk of potential pharmacokinetic problems. mdpi.com

Diverse Biological Activities of Quinoline and Trifluoromethylated Quinoline Derivatives

Anticancer Agents and Associated Mechanisms of Action (e.g., Microtubule Polymerization Inhibition, Cell Cycle Arrest, Apoptosis)

The quinoline scaffold is a recognized pharmacophore in the development of anticancer drugs, with derivatives exhibiting a variety of mechanisms of action. globalresearchonline.netekb.eg The introduction of a trifluoromethyl group can enhance a molecule's pharmacological properties, such as lipophilicity and metabolic stability, making trifluoromethylated quinolines a subject of significant interest in oncology research. nih.gov

Novel oxo-5-(trifluoromethyl)quinazolinyl amide derivatives have been synthesized and evaluated for their anticancer activity against several human cancer cell lines. researchgate.net As shown in the table below, certain compounds demonstrated promising cytotoxic effects.

CompoundHeLa (Cervical Cancer) IC₅₀ (μM)COLO 205 (Colon Cancer) IC₅₀ (μM)HepG2 (Liver Cancer) IC₅₀ (μM)MCF7 (Breast Cancer) IC₅₀ (μM)
5a 28.2 ± 4.35---25.2 ± 3.51---
5e 63.2 ± 0.13---------
5h ---74.6 ± 0.31---119.1 ± 0.37
5l 1.8 ± 0.091.9 ± 0.111.7 ± 0.081.8 ± 0.07
5m 2.1 ± 0.132.0 ± 0.122.2 ± 0.132.3 ± 0.14
Data sourced from a study on novel oxo-5-(trifluoromethyl)quinazolinyl amide derivatives. researchgate.net The table displays the half-maximal inhibitory concentration (IC₅₀) for selected compounds against various cancer cell lines.

The mechanisms underlying the anticancer effects of quinoline-based compounds are diverse. They include the inhibition of protein kinases, disruption of tubulin polymerization, induction of cell cycle arrest, and apoptosis. globalresearchonline.netekb.egnih.gov For instance, hybrid compounds incorporating 5-aminosalicylic acid and 4-thiazolinone have been shown to induce DNA damage and arrest cancer cells in the G2/M phase of the cell cycle. nih.gov

Antimicrobial Research (Antibacterial, Antifungal, Antiviral Applications)

Quinoline derivatives are a significant class of compounds investigated for their broad-spectrum antimicrobial properties. nih.gov The trifluoromethyl group has been incorporated into quinolone structures to enhance their antimicrobial potency.

A series of novel trifluoromethyl quinolone derivatives were synthesized and evaluated for their in vitro antimicrobial activities against a panel of bacteria and fungi. nih.gov The results indicated that these derivatives showed good activity against Gram-positive bacteria and moderate to comparable activity against certain fungal strains. nih.gov

OrganismTypeActivity of Derivatives
Gram-positive bacteriaBacteriaGood
Gram-negative bacteriaBacteriaLess active
Aspergillus nigerFungusModerate to comparable
Candida albicansFungusModerate to comparable
Aspergillus fumigatusFungusLow to moderate
Aspergillus flavusFungusLow to moderate
Summary of antimicrobial activity of new trifluoromethyl quinolone derivatives. nih.gov

Furthermore, other quinoline derivatives have demonstrated potent activity against various fungal strains and drug-resistant strains of Mycobacterium tuberculosis. nih.gov In antiviral research, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid exhibited moderate activity against the influenza A virus (H1N1). semanticscholar.org The versatility of the quinoline scaffold continues to make it a valuable template for the development of new antimicrobial agents to combat infectious diseases. mdpi.comresearchgate.net

Antimalarial Potential and Optimization Strategies

The quinolin-4(1H)-one scaffold is a significant pharmacophore in antimalarial drug discovery, with research focusing on optimizing its structure to enhance efficacy against drug-resistant strains of Plasmodium falciparum. The introduction of a trifluoromethyl group, particularly at the 5-position of the quinoline ring, has been a key strategy in the development of potent antimalarial agents. These efforts are part of a broader initiative to develop "endochin-like quinolones" (ELQs), which are designed to be effective against multidrug-resistant parasites. nih.govnih.gov

Optimization strategies for these compounds have centered on several key areas: enhancing metabolic stability, improving aqueous solubility, and reducing the potential for resistance development. nih.govmmv.org Research has shown that modifications to the quinolone core, including the strategic placement of halogen groups, can significantly influence the compound's activity. nih.govnih.govresearchgate.net For instance, the presence of a trifluoromethyl group has been shown to increase the antimalarial response of many ELQs against resistant Plasmodium strains. nih.govresearchgate.net

Derivatives of the 4(1H)-quinolone scaffold have demonstrated impressive in vitro activity, with IC50 values in the low nanomolar range against both chloroquine-sensitive and multidrug-resistant P. falciparum strains. nih.gov Mechanistic studies suggest that some of these compounds target the parasite's cytochrome bc1 complex, a different target from traditional quinoline antimalarials like chloroquine. nih.govacs.org This alternative mechanism of action is crucial for activity against atovaquone-resistant strains. nih.govnih.gov

The development of orally active antimalarial 4(1H)-quinolone-3-diarylethers represents a significant advancement in this area. nih.govmmv.org These compounds have shown excellent oral efficacy in murine malaria models, proving superior to established drugs such as chloroquine and atovaquone. mmv.orgacs.org The substitution pattern on the quinolone core was found to be critical for interaction with the host enzyme, allowing for the rational design of highly selective and potent ELQs. nih.govmmv.orgacs.org

Interactive Table: Antimalarial Activity of Quinolone Derivatives

Compound Class Target P. falciparum Strains IC50 Range Key Findings
Haloalkyl- and Haloalkoxy-quinolones Cytochrome bc1 complex Chloroquine-sensitive (D6), Multidrug-resistant (Dd2), Atovaquone-resistant (Tm90-C2B) 1.2 to ~30 nM Active against chloroquine and atovaquone resistant parasites. nih.gov
Endochin-Like Quinolones (ELQs) Cytochrome bc1 complex Multidrug-resistant strains Low nanomolar Enhanced metabolic stability and potent activity against drug-resistant malaria. nih.govmmv.org

Anti-inflammatory and Analgesic Research

The quinoline nucleus is a well-established scaffold in the development of compounds with anti-inflammatory and analgesic properties. nih.govnih.govresearchgate.net Research into quinolin-4(1H)-one derivatives has explored their potential to modulate inflammatory pathways and alleviate pain. While specific studies focusing solely on this compound are limited in the public domain, the broader class of quinoline derivatives has shown significant promise in this area.

Studies on various quinoline derivatives have demonstrated their ability to inhibit key inflammatory mediators. nih.govtbzmed.ac.ir For example, certain synthetic quinolines have shown dose-dependent anti-nociceptive effects in acetic acid-induced writhing and hot plate tests in mice. nih.gov These effects are often comparable to those of standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. nih.govtbzmed.ac.ir The proposed mechanism for some of these compounds involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov

In models of acute inflammation, such as the xylene-induced ear edema test, quinoline derivatives have exhibited considerable reductions in edema, with efficacy comparable to reference drugs like diclofenac and celecoxib. nih.gov Furthermore, some 4-aminoquinoline (B48711) derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), both of which play a role in the inflammatory process. tbzmed.ac.ir

The analgesic properties of quinoline derivatives have been evaluated in various models of pain. nih.govnih.govtbzmed.ac.ir Some compounds have demonstrated significant peripheral analgesic effects, as seen in the inhibition of abdominal writhing in mice. tbzmed.ac.ir Others have also shown potential as central analgesic agents. tbzmed.ac.ir The structural modifications of the quinoline core are crucial in determining the potency and efficacy of these compounds as both anti-inflammatory and analgesic agents. nih.gov

Interactive Table: Anti-inflammatory and Analgesic Activity of Quinolone Derivatives

Compound Type Test Model Activity Reference Drug Potential Mechanism
Synthetic Quinoline Derivative Acetic acid-induced writhing test (mice) Dose-dependent anti-nociceptive effect Diclofenac COX-2 inhibition nih.gov
Synthetic Quinoline Derivative Xylene-induced ear edema (mice) Significant reduction in edema Diclofenac, Celecoxib Anti-inflammatory nih.gov
4-Aminoquinoline Derivative Carrageenan-induced paw edema (mice) Inhibition of edema Diclofenac Sodium Suppression of inflammatory mediators (NO, COX-2) tbzmed.ac.ir

Exploration of Other Therapeutic Areas (e.g., CNS Activity, Immunomodulation)

Beyond their antimalarial and anti-inflammatory potential, quinoline-based compounds have been investigated for a range of other therapeutic applications, including activity within the central nervous system (CNS) and immunomodulatory effects. nih.govnih.gov

CNS Activity: Certain quinoline derivatives have been designed and evaluated as CNS active agents. nih.govmdpi.com For instance, research has led to the identification of quinoline NK3 receptor antagonists with excellent CNS penetration. nih.gov These compounds have demonstrated high affinity and potency, showing significant receptor occupancy in the brain. nih.gov The structural modifications of the quinoline scaffold are critical for achieving the desired CNS penetration and activity. nih.gov Additionally, some triazole-containing quinolinones have been synthesized and evaluated for their antidepressant and antiseizure effects, indicating the versatility of the quinoline core in designing CNS-targeted therapies. mdpi.com

Immunomodulation: The immunomodulatory effects of quinolones, particularly fluoroquinolones, have been a subject of considerable research. nih.govresearchgate.net In general, many fluoroquinolone derivatives have been shown to influence the synthesis of various cytokines. nih.govresearchgate.net They can enhance the production of interleukin-2 (IL-2) and colony-stimulating factors (CSF), while inhibiting the synthesis of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net These effects suggest that quinoline-based compounds could potentially be used to modulate immune responses in various disease states. nih.gov

The mechanisms underlying these immunomodulatory effects are thought to involve interference with intracellular signaling pathways, such as affecting cyclic adenosine-3',5'-monophosphate (cAMP) levels and the activity of transcription factors like NF-κB. nih.govresearchgate.net Some quinolinone derivatives have been specifically investigated for their ability to inhibit the release of pro-inflammatory cytokines like IL-1β, suggesting a potential role as immunomodulators. acs.org For example, certain quinoline-3-carboxamides have shown efficacy in in vivo models of inflammatory autoimmune disease by blocking the proliferation of specific immune cell populations. nih.gov

Interactive Table: Other Therapeutic Potential of Quinolone Derivatives

Therapeutic Area Compound Class Key Findings Potential Mechanism of Action
CNS Activity Quinoline NK3 receptor antagonists Excellent CNS penetration and high receptor occupancy in the brain. nih.gov Antagonism of the neurokinin-3 (NK3) receptor. nih.gov
CNS Activity Triazole-quinolinones Antidepressant and antiseizure effects in preclinical models. mdpi.com Modulation of neurotransmitter systems. mdpi.com
Immunomodulation Fluoroquinolones Superinduction of IL-2 synthesis; inhibition of IL-1 and TNF-α synthesis. nih.govresearchgate.net Effect on intracellular cAMP and transcription factors (e.g., NF-κB). nih.govresearchgate.net
Immunomodulation 3,5-dicarboxamide-quinoline-2(1H)-ones Inhibition of IL-1β secretion. acs.org Modulation of pro-inflammatory cytokine release. acs.org

Environmental and Industrial Relevance of Trifluoromethylated Quinolinones

Environmental Fate and Degradation Studies of Fluorinated Organic Compounds using Analogues

Direct environmental fate and degradation studies specifically for 5-(Trifluoromethyl)quinolin-4(1H)-one are not extensively documented in publicly available scientific literature. However, by examining analogous fluorinated organic compounds and the broader class of quinolones, a probable environmental profile can be inferred.

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant stability to organofluorine compounds. nih.gov This stability often translates to environmental persistence. elsevierpure.comacs.org Many fluorinated compounds are resistant to both biotic and abiotic degradation processes. nih.gov Microorganisms in soil and water may lack the necessary enzymatic machinery to cleave the robust C-F bond, leading to long environmental half-lives. nih.govnih.gov

For instance, many per- and polyfluoroalkyl substances (PFAS) are often referred to as "forever chemicals" due to their extreme persistence in the environment. nih.gov While this compound is structurally different from PFAS, the presence of the trifluoromethyl (-CF3) group suggests a higher degree of recalcitrance compared to its non-fluorinated quinolinone counterpart. The -CF3 group is known to be a metabolically stable moiety. taylorandfrancis.com

Degradation pathways for similar heterocyclic compounds often involve microbial oxidation or hydrolysis. researchgate.net However, the strong electron-withdrawing nature of the trifluoromethyl group can deactivate the quinolinone ring system, making it less susceptible to oxidative enzymatic attack. taylorandfrancis.com Photodegradation in the presence of sunlight could be a potential abiotic degradation pathway, although the efficiency would depend on the specific environmental conditions. researchgate.net It is also important to consider that partial degradation of trifluoromethylated compounds can sometimes lead to the formation of trifluoroacetic acid (TFA), a persistent and mobile substance in the environment. taylorandfrancis.comunep.org

Fluoroquinolones, a class of antibiotics with a related core structure, are known for their poor metabolism and recalcitrance, leading to their detection in various environmental compartments. nih.gov Studies on the biodegradation of fluoroquinolones have shown that while some microbial transformation can occur, complete mineralization is often slow and incomplete. nih.govfrontiersin.org

Table 1: General Environmental Persistence of Analogous Fluorinated Compounds

Compound Class Key Structural Feature General Environmental Fate Citation(s)
Per- and Polyfluoroalkyl Substances (PFAS) Multiple C-F bonds High persistence, bioaccumulation potential, resistant to degradation. nih.gov
Fluoroquinolone Antibiotics Fluorine substituent on the quinolone ring Poorly metabolized, persistent in soil and water, potential for resistance development. nih.govscielo.br

Role in the Industrial Synthesis of High-Performance Materials Requiring Fluorinated Structures

While specific applications of this compound in high-performance materials are not widely reported, the inclusion of trifluoromethylated quinolinone scaffolds in advanced materials is an active area of research. The unique properties conferred by the trifluoromethyl group make such structures highly desirable in materials science. chemicalbook.com

The trifluoromethyl group is strongly lipophilic and electron-withdrawing, and it can significantly enhance the thermal stability, chemical resistance, and oxidative stability of a polymer or material. chemicalbook.comhovione.com These properties are critical for high-performance applications in demanding environments.

Fluorinated polymers, for example, are known for their low surface energy (leading to water and oil repellency), high thermal stability, and excellent resistance to chemical degradation. The incorporation of rigid, planar structures like the quinolinone ring system can further enhance these properties by increasing the glass transition temperature and mechanical strength of the material.

Potential applications for high-performance materials incorporating trifluoromethylated quinolinone structures could include:

Advanced Polymers: As monomers or additives in the synthesis of specialty polymers for aerospace, automotive, and electronics industries where high thermal and chemical resistance are paramount.

Organic Electronics: The electron-withdrawing nature of the trifluoromethyl group can be utilized to tune the electronic properties of organic semiconductors, potentially for use in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.

Specialty Coatings: Incorporation into coatings to provide enhanced durability, hydrophobicity, and resistance to weathering and chemical attack.

The development of synthetic methods to incorporate trifluoromethyl groups into organic molecules is a significant area of research in organic chemistry, driven by the demand for these unique properties in various industries, including pharmaceuticals, agrochemicals, and materials science. hovione.comwikipedia.orgbohrium.com

Table 2: Examples of High-Performance Materials Incorporating Fluorinated Structures

Material Type Key Fluorinated Component Desirable Properties Industrial Sector
Fluoropolymers (e.g., Teflon) Polytetrafluoroethylene (PTFE) Low friction, chemical inertness, thermal stability. Cookware, Industrial, Aerospace
Fluoroelastomers (e.g., Viton) Copolymers of fluorinated alkenes High temperature and chemical resistance. Automotive, Chemical Processing
Fluorinated Coatings Fluorinated acrylates or silanes Hydrophobicity, oleophobicity, durability. Textiles, Electronics, Construction

Future Research Directions and Translational Challenges

Development of Novel and Sustainable Synthetic Routes, Including Green Chemistry Principles

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions such as the Skraup, Doebner–von Miller, and Conrad–Limpach syntheses. researchgate.net While effective, these methods often necessitate harsh reaction conditions, including high temperatures and the use of hazardous reagents and solvents, leading to significant environmental waste. researchgate.netchemistryjournals.net The chemical industry is a major contributor to pollution, with fine chemical and pharmaceutical production generating substantial waste, sometimes between 25 to 100 kilograms of waste per kilogram of product. chemistryjournals.net Consequently, a critical area of future research is the development of novel and sustainable synthetic routes for 5-(trifluoromethyl)quinolin-4(1H)-one that align with the principles of green chemistry. chemistryjournals.netresearchgate.net

The goal of green chemistry is to design chemical processes that minimize the use and generation of hazardous substances. chemistryjournals.net For quinoline synthesis, this involves exploring alternative energy sources like microwave irradiation, employing environmentally benign solvents such as water, and utilizing reusable catalysts. researchgate.netresearchgate.net Nanocatalysts, in particular, offer a promising avenue due to their high efficiency, selectivity, and ease of recovery and reuse. nih.gov For example, nanocatalysts like ZnO supported on carbon nanotubes (ZnO/CNT) and nickel nanoparticles have been effectively used in Friedlander annulation for quinoline synthesis under solvent-free conditions. nih.gov These approaches not only reduce the environmental impact but also often lead to shorter reaction times and higher yields. nih.gov The development of such green synthetic protocols is essential for the sustainable and economically viable large-scale production of this compound and its derivatives. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Quinoline Scaffolds
ParameterTraditional Synthesis MethodsGreen Chemistry Approaches
ConditionsHigh temperatures, harsh acids/basesMilder conditions, often room temperature
SolventsHazardous organic solventsBenign solvents (e.g., water, ionic liquids) or solvent-free
CatalystsHomogeneous catalysts, often corrosiveHeterogeneous, recyclable nanocatalysts
Energy SourceConventional heatingMicrowave irradiation, ultrasound
Waste GenerationHigh (significant byproducts)Minimized (atom-economical reactions)
EfficiencyOften long reaction times, moderate yieldsShort reaction times, often high yields

Advanced Derivatization for Enhanced Biological Activity and Target Selectivity

The this compound core is a versatile scaffold for chemical modification. Advanced derivatization is a key strategy to enhance the biological activity, improve target selectivity, and optimize the pharmacokinetic properties of lead compounds. researchgate.netmdpi.com Chemical derivatization can improve the performance of analytical methods and is a crucial technique in drug development. researchgate.netnih.gov

Future research will focus on systematic structure-activity relationship (SAR) studies by introducing a variety of substituents at different positions of the quinolinone ring. For instance, modifications at the N1 position, the C2 and C3 positions, and further substitution on the benzo ring can profoundly influence the molecule's interaction with biological targets. The development of the potent and selective mTOR inhibitor Torin1 from a simple quinoline starting point illustrates the power of this approach. nih.gov Through iterative chemical synthesis and biological testing, the initial quinoline hit was elaborated into a complex benzonaphthyridinone with nanomolar potency and over 1,000-fold selectivity for mTOR over the related kinase PI3K. nih.gov Similarly, derivatization of the quinoline scaffold has led to the discovery of potent EZH2 inhibitors, where modifications at the 2- and 4-positions of the quinoline ring were crucial for achieving high activity. mdpi.com These examples underscore the potential for creating highly selective and potent drug candidates from the this compound scaffold through targeted derivatization. nih.govmdpi.com

Table 2: Potential Derivatization Strategies for this compound
Position for DerivatizationPotential SubstituentsDesired OutcomeExample from Literature (Related Scaffolds)
N1-positionAlkyl chains, (hetero)aryl groups, cyclic aminesModulate solubility, cell permeability, target bindingSynthesis of various N-substituted quinolin-2(1H)-ones. acs.org
C2-positionAmines, piperazines, morpholinesEnhance potency, introduce new binding interactionsDevelopment of mTOR inhibitors with piperazine (B1678402) side chains. nih.gov
C7-positionCyclic amines (e.g., piperazine)Improve antibacterial activity (as in fluoroquinolones)Structure of antibiotics like Ciprofloxacin and Moxifloxacin. mdpi.com
Benzo Ring (C6, C8)Halogens, methoxy (B1213986) groups, alkyl groupsFine-tune electronic properties and metabolic stabilitySAR studies on 5-methoxyquinoline (B23529) derivatives as EZH2 inhibitors. mdpi.com

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

To accelerate the drug discovery process and gain a deeper insight into how derivatives of this compound function at a molecular level, the integration of computational and experimental methods is essential. This synergistic approach enhances the reliability of predictions and validates the potential of drug candidates in a physiologically relevant context. nih.gov

Computational techniques such as molecular docking can predict the binding modes of ligands within the active site of a target protein, while molecular dynamics (MD) simulations provide a dynamic view of the stability and conformational changes of the ligand-protein complex over time. nih.govresearchgate.net Furthermore, methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations can help elucidate the key energetic contributions driving the binding affinity. nih.gov These in silico studies, when coupled with in vitro experimental validation (e.g., enzyme inhibition assays, cell-based assays), create a powerful feedback loop. nih.gov This integrated strategy has been successfully used to identify potent tyrosinase inhibitors from natural flavonoids and to understand the intermolecular interactions that stabilize crystalline organic solids. nih.govresearchgate.net Applying these combined methodologies to this compound derivatives will enable a more rational design of next-generation inhibitors with improved potency and selectivity, and a clearer understanding of their mechanism of action. nih.gov

Table 3: Synergistic Roles of Computational and Experimental Techniques
Technique TypeSpecific MethodRole in Drug Discovery
Computational (In Silico)Molecular DockingPredicts binding poses and affinities of ligands to targets. nih.gov
Molecular Dynamics (MD) SimulationsAssesses the stability and dynamics of ligand-target complexes. researchgate.net
QSAR (Quantitative Structure-Activity Relationship)Builds models to predict the activity of new derivatives. growingscience.com
Experimental (In Vitro / In Vivo)Enzyme Inhibition AssaysDirectly measures the biological activity and potency (e.g., IC50). nih.gov
Cell-Based AssaysEvaluates compound efficacy in a cellular context. mdpi.com
X-ray CrystallographyProvides high-resolution structural data of ligand-target complexes. researchgate.net

Exploration of New Biological Targets and Novel Mechanisms of Action for this compound Derivatives

The quinoline scaffold is often described as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds and approved drugs. researchgate.netmdpi.com While historically known for their antibacterial and antimalarial activities, quinoline derivatives are now being investigated for a much broader range of therapeutic applications, including cancer, viral infections, and inflammatory diseases. mdpi.commdpi.com A significant future direction is the exploration of novel biological targets for derivatives of this compound.

The search for new molecular targets is crucial for addressing unmet medical needs and overcoming drug resistance. mdpi.com Recent research has shown that quinoline-based molecules can inhibit a variety of important cellular targets. For example, derivatives have been developed as potent inhibitors of protein kinases like mTOR and receptor tyrosine kinases like EGFR, which are critical targets in oncology. nih.govresearchgate.net Other novel targets include epigenetic modulators like the histone methyltransferase EZH2. mdpi.com Furthermore, some complex quinoline derivatives have been found to exhibit multitarget activity, simultaneously inhibiting several key proteins such as topoisomerases and kinases, which can be a valuable strategy for treating complex diseases like cancer. researchgate.net Identifying and validating these new targets and mechanisms of action for this compound derivatives will be pivotal in unlocking their full therapeutic potential. researchgate.netmdpi.com

Table 4: Potential Novel Targets for this compound Derivatives
Target ClassSpecific Target ExampleTherapeutic AreaReference
Protein KinasesmTOR (Mammalian Target of Rapamycin)Cancer nih.gov
EGFR (Epidermal Growth Factor Receptor)Cancer researchgate.net
Epigenetic ModulatorsEZH2 (Enhancer of Zeste Homologue 2)Cancer mdpi.com
TopoisomerasesTopoisomerase I / IIαCancer researchgate.net
Parasitic EnzymesProtozoan ProteasomeInfectious Diseases (e.g., Malaria) mdpi.com

Q & A

Q. Q1. What are the most efficient synthetic routes for 5-(trifluoromethyl)quinolin-4(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclization reactions using trifluoroacetic acid (TFA) as a CF₃ source. For example:

  • Route 1 : Reacting substituted anilines with trifluoroacetylacetone derivatives under thermal conditions (353 K for 48 h) yields the quinolinone core .
  • Route 2 : Bromination of 2-methylquinolin-4(1H)-one derivatives at C(2) or C(3)/C(6) positions, depending on substituents, can introduce functional groups for downstream modifications .

Q. Q2. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • Spectroscopy : Use ¹H NMR to verify substituent positions (e.g., δ 10.13 ppm for NH in dihydroquinolinone derivatives ).
  • Crystallography : X-ray diffraction reveals non-classical ring conformations (Cremer-Pople parameters: Q = 0.3577 Å, Θ = 117.9°) .
  • Chromatography : HPLC or TLC with ≥95% purity thresholds, as described in trifluoromethylquinazoline syntheses .

Advanced Research Questions

Q. Q3. How do substituents at the C(3) position affect the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer: Substituents like benzyl or alkyl groups at C(3) direct bromination to either the methyl group at C(2) or the heterocycle’s C(3)/C(6) positions. For example:

  • 3-Benzyl-2-methylquinolin-4(1H)-one undergoes bromination at C(2)-CH₃ to form 2-(bromomethyl) derivatives, useful for alkylation reactions .
  • Electron-withdrawing groups (e.g., NO₂) at C(3) increase reactivity at C(6) due to resonance effects.

Q. Data Contradiction Analysis :

  • reports bromination at C(2)-CH₃ for 3-benzyl derivatives, whereas unsubstituted analogs react at C(6). Researchers must verify substituent electronic profiles via DFT calculations to predict regioselectivity.

Q. Q4. What strategies mitigate unexpected byproducts during the synthesis of trifluoromethylated quinolinones?

Methodological Answer:

  • Temperature Control : Lowering reaction temperatures (e.g., from 373 K to 353 K) avoids over-cyclization, as seen in the unintended formation of dihydroquinolinone derivatives .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in POCl₃-mediated chlorination steps .

Case Study :
In , reducing the temperature during the reaction of m-phenylenediamine with ethyl trifluoroacetoacetate prevented dihydroquinolinone formation, yielding the desired product in 80% purity.

Q. Q5. How can computational methods guide the design of this compound derivatives for antimicrobial applications?

Methodological Answer:

  • Docking Studies : Model interactions with bacterial targets (e.g., DNA gyrase) using the trifluoromethyl group’s electron-withdrawing properties to enhance binding .
  • QSAR Analysis : Correlate substituent hydrophobicity (logP) with bioactivity. Derivatives with C(2)-alkyl chains show improved membrane penetration .

Q. Experimental Validation :

  • In vitro assays : Test brominated derivatives (e.g., 2-(bromomethyl)quinolinones) against Gram-negative pathogens, noting MIC values <1 µg/mL for optimized analogs .

Data Interpretation Challenges

Q. Q6. How should researchers address discrepancies in reported synthetic yields for trifluoromethylquinolinones?

Methodological Answer:

  • Reproducibility Checks : Replicate procedures from (46–88% yields) and (80% yield) while controlling moisture and oxygen levels.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dihydroquinolinones) and adjust stoichiometry or catalysts accordingly.

Example :
The unexpected dihydroquinolinone in was traced to incomplete cyclization, resolved by extending reaction time to 72 h.

Q. Q7. What analytical techniques resolve crystallographic ambiguities in trifluoromethylquinolinone derivatives?

Methodological Answer:

  • High-Resolution XRD : Resolve non-classical ring conformations (e.g., puckering amplitude Q = 0.3577 Å) and intermolecular interactions (C–H⋯F, O–H⋯N) .
  • DFT Calculations : Validate experimental bond angles and torsional strain using B3LYP/6-31G(d) basis sets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.